

2,3-Difluoro-6-nitroanisole molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Difluoro-6-nitroanisole

Cat. No.: B1585949

[Get Quote](#)

An In-depth Technical Guide to **2,3-Difluoro-6-nitroanisole**: Structure, Properties, and Applications

Authored by a Senior Application Scientist Abstract

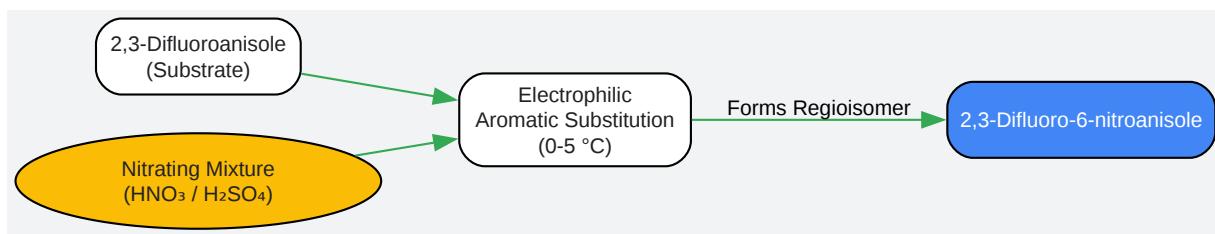
2,3-Difluoro-6-nitroanisole is a fluorinated nitroaromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique electronic properties, stemming from the specific arrangement of fluoro, nitro, and methoxy substituents on the benzene ring, make it a key intermediate in the development of complex molecular architectures. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its molecular structure, physicochemical properties, synthesis, and reactivity. We will explore its applications, particularly in the synthesis of novel pharmaceutical and agrochemical agents, grounded in established chemical principles and field-proven insights.

Molecular Structure and Physicochemical Profile

The molecular integrity of a synthetic building block is paramount to its utility. **2,3-Difluoro-6-nitroanisole**, with the chemical formula $C_7H_5F_2NO_3$, possesses a well-defined structure that dictates its reactivity. The molecule consists of a central benzene ring functionalized with a methoxy group ($-OCH_3$), two fluorine atoms at positions 2 and 3, and a nitro group ($-NO_2$) at

position 6. The synergistic electron-withdrawing effects of the nitro group and the fluorine atoms render the aromatic ring electron-deficient, a critical feature for its chemical behavior.

Caption: Molecular structure of **2,3-Difluoro-6-nitroanisole**.


Table 1: Core Physicochemical Data

Property	Value	Reference
IUPAC Name	1,2-difluoro-3-methoxy-4-nitrobenzene	[1]
CAS Number	66684-60-4	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₅ F ₂ NO ₃	[1] [2] [5] [6]
Molecular Weight	189.12 g/mol	[1] [2] [4] [5]
Appearance	Solid, typically a pale yellow crystalline powder	[5] [6]
Boiling Point	78-79 °C at 20 mmHg	[4]
Density	~1.414 g/cm ³	[2] [4]

Synthesis and Reactivity: A Mechanistic Perspective

Synthetic Strategy

The most logical and industrially scalable synthesis of **2,3-Difluoro-6-nitroanisole** involves the regioselective nitration of 2,3-difluoroanisole. This is a classic electrophilic aromatic substitution reaction. The choice of nitrating agent (typically a mixture of nitric acid and sulfuric acid) and careful temperature control are critical for achieving high yield and purity. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2,3-Difluoro-6-nitroanisole**.

Experimental Protocol: Nitration of 2,3-Difluoroanisole

- Preparation: Charge a jacketed glass reactor with concentrated sulfuric acid and cool to 0 °C with constant agitation.
- Substrate Addition: Slowly add 2,3-difluoroanisole to the sulfuric acid, ensuring the temperature remains below 5 °C. The dissolution in sulfuric acid protonates the ether, making the ring less reactive but ensuring a homogeneous reaction medium.
- Nitrating Agent Preparation: In a separate vessel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at a low temperature.
- Nitration: Add the nitrating mixture dropwise to the reactor. The rate of addition is critical to maintain temperature control and prevent runaway reactions or the formation of dinitrated byproducts.
- Reaction Monitoring: The reaction is self-validating and can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material.
- Quenching & Isolation: Once the reaction is complete, the mixture is carefully quenched by pouring it over crushed ice. The product precipitates as a solid and is collected by filtration.
- Purification: The crude solid is washed with cold water to remove residual acid and then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final product.

Core Reactivity

The primary mode of reactivity for **2,3-Difluoro-6-nitroanisole** is Nucleophilic Aromatic Substitution (S_NAr). The powerful electron-withdrawing nitro group, in concert with the fluorine atoms, significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The fluorine atoms serve as excellent leaving groups. This reactivity is the cornerstone of its utility, allowing for the precise introduction of amines, alcohols, thiols, and other nucleophilic moieties to build more complex molecular scaffolds. This is a foundational reaction in the synthesis of many pharmaceuticals.^[7]

Applications in Research and Drug Development

The true value of a building block is realized in its application. **2,3-Difluoro-6-nitroanisole** is a precursor for a wide range of high-value compounds.

- **Pharmaceutical Synthesis:** Its derivatives are explored in various therapeutic areas. The related compound, 2,3-difluoro-6-nitrophenol, is a known intermediate in the synthesis of broad-spectrum fluoroquinolone antibiotics.^[8] This highlights the importance of the difluoro-nitro-aromatic motif in creating biologically active molecules. The S_NAr reactivity allows for the construction of compound libraries for screening against various drug targets.
- **Agrochemicals:** The compound serves as a key intermediate in the production of advanced herbicides and insecticides.^[9] The fluorine substituents often enhance the metabolic stability and potency of the final active ingredient.
- **Material Science:** The electron-deficient nature of the aromatic system makes its derivatives candidates for use in organic electronics and dye synthesis.^[9]

Safety and Handling

As with any active chemical reagent, proper handling is essential. **2,3-Difluoro-6-nitroanisole** is classified as an irritant.^[4]

- **Personal Protective Equipment (PPE):** Always handle in a certified fume hood while wearing safety goggles, a lab coat, and chemically resistant gloves.

- **Exposure Control:** Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[\[4\]](#)
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Difluoro-6-nitroanisole | C7H5F2NO3 | CID 2782754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Difluoro-6-nitroanisole | 66684-60-4 | FD70353 [biosynth.com]
- 3. 2,3-Difluoro-6-nitroanisole, 50 g, CAS No. 66684-60-4 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
- 4. 2,3-DIFLUORO-6-NITROANISOLE Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. 2,3-Difluoro-6-nitroanisole 103291-07-2, CasNo.66684-65-9 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 6. echemi.com [echemi.com]
- 7. 2,3-Difluoro-6-nitroaniline | 211693-73-1 | Benchchem [benchchem.com]
- 8. nbino.com [nbino.com]
- 9. nbino.com [nbino.com]
- To cite this document: BenchChem. [2,3-Difluoro-6-nitroanisole molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1585949#2-3-difluoro-6-nitroanisole-molecular-structure-and-weight\]](https://www.benchchem.com/product/b1585949#2-3-difluoro-6-nitroanisole-molecular-structure-and-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com